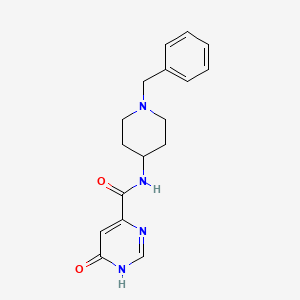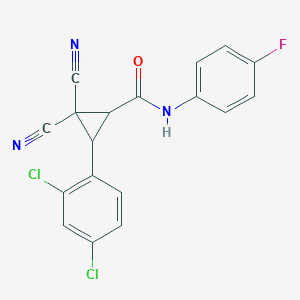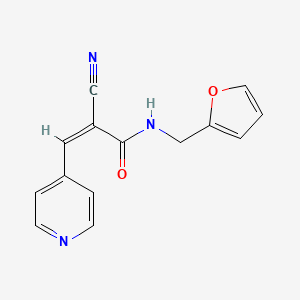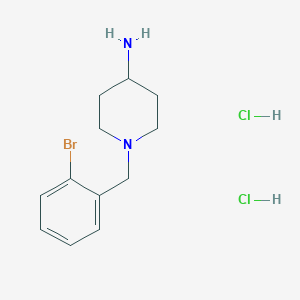
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is a chemical substance with the molecular formula C17H13ClN2O4S . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC17H13ClN2O4S . The molecular weight of the compound is 376.81 . For a detailed structural analysis, it would be necessary to refer to spectroscopic data or computational chemistry resources.
Applications De Recherche Scientifique
Novel Polymer Synthesis
Research has focused on developing novel polymers with exceptional properties, such as fluorinated polyimides and polyamides, which are derived from related chemical compounds. For instance, novel organosoluble fluorinated polyimides have been synthesized from trifluoromethyl-substituted bis(ether amine) monomers. These polyimides are noted for their excellent thermal stability, low moisture absorption, low dielectric constants, and ability to form transparent, flexible films. Such materials are promising for applications in electronics due to their low dielectric properties and high thermal stability (Chung & Hsiao, 2008).
Enhancement of Polymer Properties
Another application is the synthesis and characterization of fluorinated ortho-linked polyamides, derived from non-coplanar structures, demonstrating outstanding solubility, thermal stability, and the ability to form transparent films. These materials, possessing low refractive indices and dielectric constants, are suitable for optical and electronic applications due to their unique optical properties and thermal resistance (Shockravi, Javadi, & Abouzari‐Lotf, 2011).
Synthesis of Sulfonamides
Sulfonamides, with their broad biological applications, have been synthesized efficiently at room temperature using related sulfonate precursors. This method offers a mild, fast, and high-yielding approach to producing sulfonamides from a wide range of aliphatic, linear, cyclic amines, anilines, and N-methylanilines. This approach highlights an environmentally friendly and versatile method for generating important nitrogen-containing compounds (van den Boom & Zuilhof, 2023).
Pesticidal Activity
Compounds related to ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine have been explored for their potential pesticidal activity. The synthesis of tribromomethyl phenyl sulfone derivatives demonstrates the potential for developing novel pesticides. These compounds incorporate a halogenmethylsulfonyl moiety, which is a common feature in active herbicides and fungicides, showing promise for agricultural applications (Borys, Korzyński, & Ochal, 2012).
Catalytic Reduction of Nitro Compounds
The reduction of nitro compounds to amines is a crucial reaction in organic chemistry, with applications in drug synthesis, biologically active molecules, and polymers. Research into graphene-based (photo)catalysts for the reduction of nitro compounds highlights the development of efficient catalysts that enhance the reaction rate and offer environmental benefits due to their high catalytic prowess and recovery (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c18-14-8-9-17(16(10-14)20(21)22)25(23,24)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDUCSSBPVTYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)


![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)

![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)


![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)
